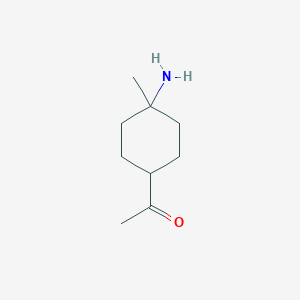
1-(4-Amino-4-methylcyclohexyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The use of psychoactive substances for medicinal and recreational purposes has been prevalent for centuries. The discovery of new compounds with psychoactive properties has led to the development of novel therapeutic agents and research tools. One such compound is 1-(4-Amino-4-methylcyclohexyl)ethanone, which has gained popularity among researchers due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-Amino-4-methylcyclohexyl)ethanone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also interacts with other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The use of 1-(4-Amino-4-methylcyclohexyl)ethanone has been shown to produce a range of biochemical and physiological effects. It induces alterations in perception, mood, and thought processes, leading to a state of altered consciousness. It has also been shown to increase heart rate, blood pressure, and body temperature, which may pose a risk to individuals with underlying cardiovascular conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-Amino-4-methylcyclohexyl)ethanone in laboratory experiments offers several advantages. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent psychedelic properties, allowing researchers to investigate its effects on various physiological and psychological processes.
However, the use of 1-(4-Amino-4-methylcyclohexyl)ethanone in laboratory experiments also has several limitations. Its psychoactive effects may pose a risk to researchers, and the lack of understanding of its long-term effects on the brain and body makes it difficult to assess its safety profile.
Orientations Futures
Despite the limitations, the use of 1-(4-Amino-4-methylcyclohexyl)ethanone in scientific research is likely to continue in the future. Further investigation into its mechanism of action and potential therapeutic applications may lead to the development of novel treatments for psychiatric disorders. Additionally, the use of 1-(4-Amino-4-methylcyclohexyl)ethanone in combination with other compounds may provide new insights into the underlying mechanisms of psychedelic experiences.
Conclusion
In conclusion, 1-(4-Amino-4-methylcyclohexyl)ethanone is a synthetic compound with potent psychedelic properties. Its use in scientific research has provided valuable insights into its pharmacological and physiological effects. Further investigation into its mechanism of action and potential therapeutic applications may lead to the development of novel treatments for psychiatric disorders. However, its use in laboratory experiments should be approached with caution due to its psychoactive effects and potential risks.
Méthodes De Synthèse
The synthesis of 1-(4-Amino-4-methylcyclohexyl)ethanone involves the reaction of 4-AcO-DMT and cyclohexanone in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The synthesis method is relatively simple and can be carried out in a standard laboratory setup.
Applications De Recherche Scientifique
1-(4-Amino-4-methylcyclohexyl)ethanone has been used extensively in scientific research to investigate its pharmacological and physiological effects. It has been shown to exhibit potent psychedelic properties, similar to other compounds in the tryptamine class. Studies have also demonstrated its potential as a therapeutic agent for various psychiatric disorders, including depression and anxiety.
Propriétés
Numéro CAS |
144647-21-2 |
|---|---|
Nom du produit |
1-(4-Amino-4-methylcyclohexyl)ethanone |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(4-amino-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |
Clé InChI |
QCBDMXFNZSFFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(CC1)(C)N |
SMILES canonique |
CC(=O)C1CCC(CC1)(C)N |
Synonymes |
Ethanone, 1-(4-amino-4-methylcyclohexyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



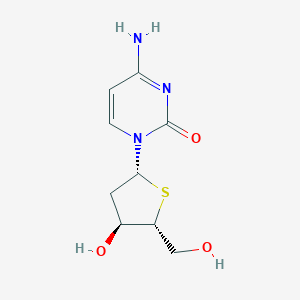
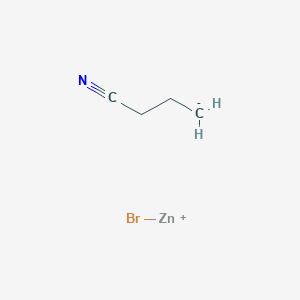
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
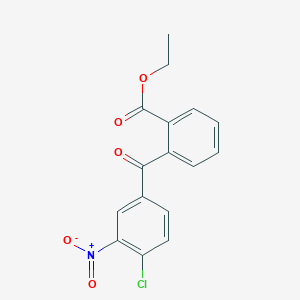
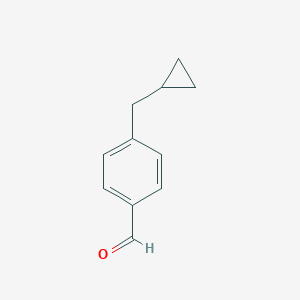
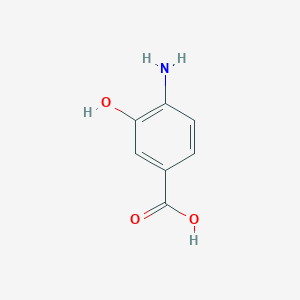


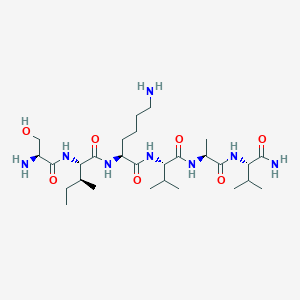
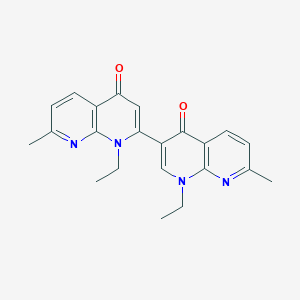


![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)